

physicochemical properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

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An In-depth Technical Guide to the Physicochemical Properties of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**

Authored by a Senior Application Scientist Foreword: Understanding the Core Utility

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a foundational scaffold in numerous bioactive molecules, while the strategically positioned chloro, methyl, and nitrile groups offer versatile handles for synthetic modification. The two chlorine atoms, in particular, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This guide provides an in-depth analysis of its core physicochemical properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent research. This section defines the fundamental structural and identifying characteristics of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**.

Nomenclature and Identifiers

- Systematic Name: **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**
- CAS Number: 76574-36-2[\[1\]](#)
- Molecular Formula: C₆H₃Cl₂N₃[\[2\]](#)
- Molecular Weight: 188.02 g/mol [\[2\]](#)

Molecular Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4- and 6-positions with chlorine atoms, and at the 5-position with a nitrile group. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the pyrimidine ring.

Caption: 2D structure of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**.

Physical and Chemical Properties

The macroscopic properties of a compound dictate its handling, storage, and application. The data presented here are compiled from various chemical suppliers and databases.

Summary of Properties

Property	Value	Source
Appearance	Solid	[3]
Molecular Weight	188.02 g/mol	[2]
Flash Point	114 °C	[2]
Melting Point	Data not available. For the related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, the melting point is 106-110 °C.	[3]
Boiling Point	Data not available.	
Solubility	The related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, is soluble in Chloroform and Ethyl Acetate.	[4]

Stability and Reactivity

- Stability: Stable under normal storage conditions.
- Incompatible Materials: Strong oxidizing agents, Strong acids[\[5\]](#).
- Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and hydrogen chloride gas[\[5\]](#).
- Reactivity: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, making this compound a valuable precursor for creating diverse libraries of pyrimidine derivatives[\[6\]](#).

Spectroscopic Profile

Spectroscopic data is crucial for structure verification and purity assessment. While a comprehensive, published spectrum for this specific molecule is not readily available, this section outlines the expected spectral characteristics based on its functional groups and data from analogous structures.

Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl protons.

- CH_3 (s, 3H): Expected around δ 2.5-2.8 ppm. The exact chemical shift would be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the nitrile group.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)

The ^{13}C NMR spectrum will be more complex and informative for structural confirmation.

- CH_3 : A peak in the aliphatic region, expected around δ 20-25 ppm.
- C-CN: The carbon of the nitrile group, expected around δ 115-120 ppm.
- Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons bonded to chlorine (C4, C6) would appear downfield, likely in the δ 160-170 ppm range. The C2 carbon attached to the methyl group and flanked by two nitrogens would also be significantly downfield. The C5 carbon, substituted with the nitrile group, will have a unique chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- C≡N Stretch: A sharp, medium-intensity peak is expected in the range of $2220\text{-}2260\text{ cm}^{-1}$. This is a characteristic peak for a nitrile group.
- C=N and C=C Stretch: Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region corresponding to the pyrimidine ring stretching vibrations.

- C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.
- C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 187 (for ³⁵Cl₂), 189 (for ³⁵Cl³⁷Cl), and 191 (for ³⁷Cl₂), with a relative intensity ratio of approximately 9:6:1.

Experimental Protocols

To ensure scientific integrity, the methods for characterizing **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** must be robust and reproducible.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range suggests a high-purity sample, whereas a broad, depressed range indicates the presence of impurities.

Methodology:

- Sample Preparation: Finely powder a small amount of the crystalline solid.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

- Allow the apparatus to cool.
- Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
- Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for determining the melting point of a solid sample.

Protocol: Structural Verification by NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of the compound.
- Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte peaks[7].
- Shimming: Place the NMR tube in the spectrometer and perform an automated shimming routine to optimize the magnetic field homogeneity.
- Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - (Optional) Perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

- Analysis: Integrate the ^1H signals and assign chemical shifts for all peaks in both ^1H and ^{13}C spectra, comparing them to expected values.

Safety, Handling, and Storage

Given its chemical nature, proper handling of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** is paramount to ensure laboratory safety.

GHS Hazard Information

- Pictograms:
 - GHS07 (Exclamation Mark)
- Signal Word: Warning[8]
- Hazard Statements:
 - H302: Harmful if swallowed[2][8].
 - H312: Harmful in contact with skin[8].
 - H315: Causes skin irritation[2][8].
 - H319: Causes serious eye irritation[2][8].
 - H332: Harmful if inhaled[2][8].
 - H335: May cause respiratory irritation[2][8].

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8][9].
- Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber)[8][9].

- Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experienced[8]. Work should be conducted in a well-ventilated area or a laboratory fume hood[9][10].

Storage

- Store in a well-ventilated place[8].
- Keep the container tightly closed in a dry environment[9].
- Store locked up[8].

Conclusion

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a synthetically valuable building block with a well-defined, albeit reactive, chemical profile. Its properties are dominated by the electron-deficient pyrimidine ring and the versatile chloro and nitrile functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and safety requirements—as detailed in this guide—is essential for any researcher aiming to leverage this compound in the synthesis of novel chemical entities for pharmaceutical or material applications.

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